5-Methoxy cytidine
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Overview
Description
5-Methoxy cytidine: is a modified nucleoside analog of cytidine, characterized by the presence of a methoxy group at the 5-position of the cytidine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy cytidine typically involves the methylation of cytidine at the 5-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy cytidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, reverting to cytidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst
Major Products:
Oxidation: 5-Hydroxy cytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Methoxy cytidine is used as a building block in the synthesis of modified nucleic acids, which are crucial for studying the structure and function of nucleic acids .
Biology: In biological research, this compound is employed to investigate the role of DNA methylation and its impact on gene expression and regulation .
Medicine: The compound has potential therapeutic applications in cancer treatment due to its ability to inhibit DNA methyltransferases, thereby affecting the epigenetic regulation of cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents targeting various diseases .
Mechanism of Action
5-Methoxy cytidine exerts its effects primarily by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to the demethylation of DNA, which can reactivate silenced genes and alter gene expression patterns. The compound targets specific molecular pathways involved in cell growth, differentiation, and apoptosis, making it a valuable tool in cancer therapy .
Comparison with Similar Compounds
5-Methyl cytidine: Another cytidine analog with a methyl group at the 5-position, known for its role in DNA methylation studies.
Zebularine: A cytidine analog that inhibits DNA methyltransferases and has potential anti-cancer properties.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Uniqueness: 5-Methoxy cytidine is unique due to its specific methoxy modification, which provides distinct chemical and biological properties compared to other cytidine analogs. This modification enhances its stability and efficacy in inhibiting DNA methyltransferases, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C10H15N3O6 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
IZFJAICCKKWWNM-AOXOCZDOSA-N |
Isomeric SMILES |
COC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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